Galidesivir hydrochloride

Catalog No.
S003928
CAS No.
222631-44-9
M.F
C11H16ClN5O3
M. Wt
301.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galidesivir hydrochloride

CAS Number

222631-44-9

Product Name

Galidesivir hydrochloride

IUPAC Name

(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride

Molecular Formula

C11H16ClN5O3

Molecular Weight

301.73 g/mol

InChI

InChI=1S/C11H15N5O3.ClH/c12-11-8-6(14-3-15-11)4(1-13-8)7-10(19)9(18)5(2-17)16-7;/h1,3,5,7,9-10,13,16-19H,2H2,(H2,12,14,15);1H/t5-,7+,9-,10+;/m1./s1

InChI Key

PCCHVYNGFMEGIG-QPAIBFMUSA-N

SMILES

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl

Synonyms

2-(4-amino-5H-pyrrolo(3,2-d)pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol; BCX-4430; BCX4430; Galidesivir; ImmA cpd; immucillin A; immucillin-A

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(N3)CO)O)O.Cl

Isomeric SMILES

C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](N3)CO)O)O.Cl

Galidesivir Hydrochloride is the hydrochloride salt form of galidesivir, an adenosine analog and RNA polymerase inhibitor, with potential broad-spectrum antiviral activity. Upon administration, galidesivir is metabolized to its monophosphate form, which is then converted into the active triphosphate nucleotide. Galidesivir triphosphate binds to viral RNA-dependent RNA polymerase (RdRp) and gets incorporated into the growing viral RNA strand, which leads to premature chain termination. This prevents viral transcription and replication.

What is UNII-1EL1K52SH1?

UNII-1EL1K52SH1 is a unique identifier assigned to Galidesivir Hydrochloride, a small molecule antiviral drug candidate.

Scientific Research on Galidesivir Hydrochloride

  • Antiviral Activity

    Studies have shown that Galidesivir Hydrochloride exhibits antiviral activity against a broad range of viruses, including filoviruses (Ebola virus, Marburg virus), flaviviruses (Hepatitis C virus, Dengue virus), and bunyaviruses (Rift Valley fever virus). [Source: National Center for Advancing Translational Sciences, ]

  • Mechanism of Action

    Galidesivir Hydrochloride is believed to target the viral RNA polymerase, an essential enzyme for viral replication. By inhibiting this enzyme, the drug prevents the virus from multiplying within the host cell. [Source: National Institutes of Health, ]

  • Preclinical Studies

    Galidesivir Hydrochloride has demonstrated promising results in animal models of viral infection, including Ebola virus and Hepatitis C virus. [Source: National Institutes of Health, ]

  • Clinical Trials

    Clinical trials are currently underway to evaluate the safety and efficacy of Galidesivir Hydrochloride in humans. These trials are investigating the drug's potential for treating various viral infections, including Ebola virus disease and Hepatitis C virus infection. [Source: ClinicalTrials.gov, ]

Galidesivir hydrochloride is an antiviral compound classified as an adenosine analogue. Its chemical formula is C₁₁H₁₅N₅O₃·HCl, with a molar mass of approximately 265.27 g/mol. Originally developed by BioCryst Pharmaceuticals, it was initially intended for treating hepatitis C but has since been explored for its efficacy against various viral infections, particularly those caused by RNA viruses such as Ebola, Zika, and coronaviruses .

Galidesivir hydrochloride functions primarily by inhibiting viral RNA-dependent RNA polymerase, an enzyme critical for viral replication. The compound mimics natural nucleotides, leading to premature termination of RNA synthesis when incorporated into the growing RNA strand. This mechanism disrupts the structural integrity of the viral RNA polymerase, ultimately halting viral replication .

Galidesivir exhibits broad-spectrum antiviral activity against multiple families of RNA viruses, including:

  • Flaviviruses (e.g., Zika virus)
  • Togaviruses
  • Bunyaviruses
  • Arenaviruses
  • Paramyxoviruses
  • Coronaviruses
  • Filoviruses (e.g., Ebola and Marburg viruses)

In preclinical studies, Galidesivir has shown protective effects in animal models against lethal doses of Ebola and Zika viruses, demonstrating its potential as a therapeutic agent during outbreaks .

The synthesis of Galidesivir hydrochloride involves several key steps:

  • Starting Materials: The synthesis begins with specific pyrimidine and pyrrole derivatives.
  • Formation of the Core Structure: Key reactions include condensation and cyclization to form the pyrrolo[3,2-d]pyrimidine core.
  • Functionalization: Hydroxymethyl groups are introduced through selective reactions.
  • Salt Formation: The hydrochloride salt is formed to enhance solubility and stability.

The detailed synthetic pathway is proprietary but generally involves standard organic synthesis techniques such as nucleophilic substitution and cyclization reactions .

Galidesivir hydrochloride is being investigated for various applications in antiviral therapy, particularly for:

  • Treatment of Ebola and Marburg virus infections.
  • Potential treatment for Zika virus.
  • Ongoing clinical trials for coronavirus disease 2019 (COVID-19) to assess its safety and efficacy in humans .

Studies indicate that Galidesivir interacts specifically with viral RNA polymerases, inhibiting their activity by mimicking adenosine triphosphate (ATP). This interaction alters the enzyme's electrostatic environment, leading to structural changes that prevent proper function. Further research is required to elucidate its interactions with host cellular pathways and other antiviral agents .

Galidesivir hydrochloride shares structural similarities and mechanisms of action with other nucleoside analogues. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
RemdesivirInhibits viral RNA polymeraseProdrug activated by cellular enzymes
FavipiravirInhibits RNA-dependent RNA polymeraseActs on a broader range of RNA viruses
RibavirinInhibits viral RNA synthesisUsed in combination therapies for hepatitis C
SofosbuvirInhibits hepatitis C virus NS5B polymeraseSpecifically targets hepatitis C
MolnupiravirIncorporates into viral RNA leading to mutationsDesigned for use against influenza and coronaviruses

Galidesivir's unique structure allows it to effectively target a wide array of RNA viruses, making it a promising candidate in the antiviral drug landscape .

Galidesivir hydrochloride represents a crystalline salt form of the adenosine analog galidesivir, characterized by its molecular formula C11H16ClN5O3 and molecular weight of 301.73 grams per mole [4] [21]. The hydrochloride salt demonstrates enhanced physicochemical properties compared to the free base form, including improved solubility characteristics essential for pharmaceutical applications [4] [18].

The compound exists as a white to off-white crystalline powder under standard conditions, exhibiting characteristic properties of nucleoside analog hydrochloride salts [21]. The formation of the hydrochloride salt involves protonation of the pyrrolidine nitrogen, creating a stable ionic compound with distinct crystalline and spectroscopic properties [4].

Crystalline Structure Analysis via X-Ray Diffraction

X-ray powder diffraction serves as the fundamental technique for characterizing the crystalline structure of galidesivir hydrochloride, providing definitive identification of its solid-state form [2] [34]. Pharmaceutical compounds frequently exhibit polymorphism, where different crystalline arrangements of the same molecule result in distinct physical and chemical properties [22] [23].

The crystalline structure of galidesivir hydrochloride can be analyzed through powder X-ray diffraction patterns that serve as unique fingerprints for solid-state identification [34] [36]. Each crystalline form produces characteristic diffraction peaks at specific angles, with the intensity and position of these peaks reflecting the internal molecular arrangement [2] [34]. The powder diffraction technique proves particularly valuable for nucleoside analogs, as these compounds often demonstrate multiple polymorphic forms with varying stability and solubility profiles [31] [32].

Modern pharmaceutical analysis employs advanced diffractometers equipped with high-resolution detectors to capture diffraction patterns with exceptional accuracy [34]. The interpretation of diffraction data involves comparison with reference standards and calculation of unit cell parameters, space group determination, and structural refinement [2] [36]. For galidesivir hydrochloride, the diffraction pattern would reveal the specific arrangement of molecules within the crystal lattice, including hydrogen bonding patterns between the protonated amine groups and chloride ions [22] [23].

Variable temperature X-ray diffraction studies provide additional insights into thermal stability and potential phase transitions [15] [22]. These investigations monitor changes in lattice parameters and peak intensities as a function of temperature, revealing critical information about structural stability ranges and decomposition pathways [15] [23].

Analytical ParameterTypical Range for Nucleoside HydrochloridesSignificance
Primary diffraction peaks15-30° 2θCharacteristic crystalline identification
Peak intensity ratio1:0.3-0.8 relative intensitiesPolymorphic form determination
Full width half maximum0.1-0.3°Crystallinity assessment
Unit cell parametersVariable based on structureLattice dimension characterization

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Comprehensive spectroscopic characterization of galidesivir hydrochloride employs multiple complementary techniques to elucidate molecular structure and confirm identity [37] [40]. Nuclear magnetic resonance spectroscopy provides detailed information about the molecular framework, including carbon-hydrogen connectivity and stereochemical arrangements [37] [42].

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the purine ring system, pyrrolidine scaffold, and hydroxyl functionalities [8] [37]. The spectrum typically displays signals in the aromatic region (7-9 parts per million) attributed to the pyrrolo-pyrimidine heterocycle, while the sugar-like pyrrolidine protons appear in the aliphatic region (3-5 parts per million) [37] [40]. Integration ratios and coupling patterns confirm the molecular connectivity and stereochemistry of the four-membered pyrrolidine ring system [8] [37].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, revealing the electronic environment of each carbon atom within the molecule [37] [42]. The spectrum displays characteristic resonances for the heterocyclic carbons, the pyrrolidine ring carbons, and the primary alcohol carbon [37] [40]. Chemical shift assignments allow confirmation of the molecular structure and detection of any structural variations or impurities [37] [42].

Infrared spectroscopy serves as a fundamental tool for functional group identification and structural verification [11] [37]. The infrared spectrum of galidesivir hydrochloride exhibits characteristic absorption bands corresponding to specific molecular vibrations [11] [13]. Primary absorption features include broad hydroxyl stretching vibrations (3200-3600 wavenumbers), aromatic carbon-hydrogen stretching (3000-3100 wavenumbers), and characteristic purine ring vibrations (1500-1700 wavenumbers) [11] [13].

Functional GroupWavenumber Range (cm⁻¹)Assignment
Hydroxyl groups3200-3600Broad O-H stretching
Aromatic C-H3000-3100C-H stretching vibrations
Purine ring1500-1700Aromatic C=C, C=N stretching
Primary amine1600-1650N-H bending vibrations
C-O stretching1000-1200Alcohol C-O vibrations

Ultraviolet-visible spectroscopy provides information about the electronic transitions and chromophoric systems within galidesivir hydrochloride [10] [12]. The compound exhibits characteristic absorption in the ultraviolet region due to the extended conjugated system of the purine heterocycle [10] [39]. Maximum absorption typically occurs around 250-280 nanometers, corresponding to π to π* electronic transitions within the aromatic system [10] [12]. The extinction coefficient and absorption profile serve as quantitative parameters for purity assessment and concentration determination [10] [37].

The spectroscopic profile remains consistent across different batches when proper crystalline form is maintained, serving as a reliable quality control parameter [37] [38]. Modern pharmaceutical analysis integrates these spectroscopic techniques to provide comprehensive structural confirmation and purity assessment [37] [40].

Thermodynamic Stability and Degradation Pathways

The thermodynamic stability of galidesivir hydrochloride represents a critical parameter determining its pharmaceutical viability and storage requirements [14] [27]. Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide quantitative assessment of thermal stability and decomposition behavior [27] [30].

Differential scanning calorimetry reveals the thermal transitions occurring within the compound as temperature increases [27] [30]. The thermogram typically displays an endothermic melting transition, followed by decomposition events at elevated temperatures [27] [30]. The melting point serves as a key identification parameter and indicator of crystalline purity, with pure galidesivir hydrochloride exhibiting a sharp, well-defined melting endotherm [27] [30].

Thermogravimetric analysis monitors mass loss as a function of temperature, providing insights into decomposition pathways and thermal stability limits [27] [30]. The compound demonstrates stability up to approximately 150-200°C, beyond which thermal decomposition occurs through multiple sequential steps [14] [27]. Initial mass loss typically corresponds to dehydration or loss of crystalline water, followed by more complex decomposition reactions involving the organic framework [27] [30].

Thermal EventTemperature Range (°C)Mass Loss (%)Process
Dehydration80-1202-5Loss of absorbed moisture
Melting180-2200Phase transition
Initial decomposition220-28015-25Loss of HCl, partial degradation
Major decomposition280-40050-70Organic framework breakdown
Final residue>4005-15Carbonaceous residue

The degradation pathways of galidesivir hydrochloride involve multiple competing reactions under various environmental conditions [16] [28]. Hydrolytic degradation represents the primary concern under aqueous conditions, where the glycosidic bond connecting the purine base to the pyrrolidine sugar analog becomes susceptible to cleavage [16] [28]. The rate of hydrolysis depends significantly on temperature, pH, and ionic strength of the medium [16] [28].

Oxidative degradation pathways involve the hydroxyl functionalities and the purine ring system [16] [28]. Under oxidative stress conditions, the compound may undergo ring opening reactions, hydroxylation, or formation of dimeric species [16] [28]. These degradation products can be monitored using high-performance liquid chromatography coupled with mass spectrometry to identify specific degradation pathways [28] [41].

The chemical stability profile demonstrates pH-dependent behavior, with optimal stability typically observed in slightly acidic to neutral conditions [16] [28]. Extreme pH conditions accelerate degradation through acid-catalyzed or base-catalyzed hydrolysis mechanisms [16] [28]. Temperature represents another critical stability factor, with reaction rates following Arrhenius kinetics and doubling approximately every 10°C increase [14] [16].

Kinetic stability studies employ accelerated testing protocols to predict long-term stability under normal storage conditions [14] [16]. These investigations typically involve storage at elevated temperatures and humidity levels, with periodic analysis to determine degradation rates and identify major degradation products [14] [28]. The resulting data enable calculation of activation energies and prediction of shelf-life under various storage scenarios [14] [16].

The development of synthetic routes for galidesivir hydrochloride (BCX4430) represents a fascinating evolution in nucleoside analog chemistry, spanning from fundamental transition-state theory to practical industrial synthesis [1] [2] [3]. The compound emerged from a collaboration between BioCryst Pharmaceuticals and US Government Agencies under the broad-spectrum antiviral research program, with the initial discovery rooted in structure-based drug design principles [4] [1].

Early Conceptual Framework

The historical foundation for galidesivir synthesis traces back to the immucillin class of compounds, which were designed as transition-state analogs of purine nucleoside phosphorylase [2] [5]. The transition-state theory led to the design of 9-deazanucleotide analogues that could mimic the oxacarbenium ion-like character observed in enzymatic reactions [6] [7]. This theoretical framework provided the blueprint for creating chemically stable analogues that could act as potent enzyme inhibitors.

Warren et al. Pioneering Route (2014)

The initial synthetic approach for BCX4430 was developed by Warren and colleagues as part of a small-molecule library designed to inhibit viral RNA polymerase activity [4] [1]. This route comprised seven synthetic steps starting from BCX1777 with an overall isolated yield of 22-25% [4]. The method involved condensation under basic conditions of 5-methylol-3,4-pyrrolidine glycol with the appropriate base, followed by extensive protection and deprotection of various functional groups using blocking agents [4].

The Warren synthesis, while pioneering, suffered from several limitations that hindered large-scale production. The method required tedious and time-consuming protection-deprotection sequences, utilized expensive reagents early in the synthetic sequence, and necessitated multiple column chromatography purifications including reverse-phase chromatography as the final purification step [8].

Evolution of the BCX1777 Precursor Synthesis

A significant advancement came with the development of a practical synthesis route for BCX1777 (forodesine), which serves as a key intermediate for BCX4430 production [8]. This route, reported by Zhang and colleagues, established a scalable pathway beginning from D-ribose and proceeding through 31% overall yield over seven steps to produce the critical nitrone intermediate [8].

The BCX1777 synthesis involves several key transformations: formation of methyl ribofuranoside from D-ribose, selective benzyl protection to give tribenzyl ether derivatives, acid-catalyzed deprotection to generate the hemiacetal, oxime formation with hydroxylamine hydrochloride, silyl protection of the primary hydroxyl group, iodination under modified Mitsunobu conditions, and final fluoride-mediated deprotection to afford the stable nitrone intermediate [8].

Modern Practical Approach

The most significant breakthrough in galidesivir synthesis came with the development of a practical route that addresses the limitations of earlier methods [8]. This approach utilizes the addition of lithiated 9-deazapurine derivative to a stable tri-O-benzyl cyclic nitrone to form the imino-C-nucleoside skeleton [9] [8]. The key innovation lies in the efficient formation of the carbon-carbon bond between the heterocyclic base and the sugar moiety through nucleophilic addition.

The practical synthesis begins with the preparation of nitrone 13 from D-ribose through a seven-step sequence achieving 31% overall yield [8]. Simultaneously, 9-deazapurine derivative 16 is prepared through a three-step sequence from 4-chloro-5H-pyrrolo[3,2-d]pyrimidine with 75% overall yield [8]. The convergent coupling of these two key intermediates proceeds through lithiation of compound 16 followed by nucleophilic addition to nitrone 13, achieving the critical C-C bond formation.

Key Reaction Mechanisms in Nucleoside Analog Synthesis

Nucleophilic Addition Mechanism

The cornerstone reaction mechanism in modern galidesivir synthesis involves the nucleophilic addition of lithiated 9-deazapurine derivatives to cyclic nitrones [9] [8]. This transformation proceeds through an organolithium intermediate generated by metal-halogen exchange using n-butyllithium at -20°C [8]. The lithiated heterocycle then attacks the electrophilic carbon of the nitrone, forming the critical C-C bond that establishes the imino-C-nucleoside framework.

The reaction mechanism involves initial formation of the organolithium species from the brominated 9-deazapurine derivative 16 using n-BuLi (2.16 equivalents) in anhydrous methyl tert-butyl ether at -20°C [8]. The resulting carbanion exhibits nucleophilic character and attacks the nitrone carbon, proceeding through a cyclic transition state that determines the stereochemical outcome of the reaction. The major diastereomer is obtained with a diastereomeric ratio of 7:1, which can be separated by column chromatography [8].

Reduction and Deprotection Mechanisms

Following the key C-C bond formation, the nitrone functionality undergoes reduction using zinc powder in a mixture of methanol and acetic acid (5:1 ratio) under reflux conditions [8]. This reduction proceeds through a two-electron process that converts the N-O bond to a secondary amine while maintaining the stereochemical integrity of the newly formed stereocenter.

The subsequent Boc protection occurs under basic conditions (pH 9-10) using di-tert-butyl dicarbonate in a mixture of tetrahydrofuran and water [8]. This protection step is crucial for maintaining the nucleophilic character of the nitrogen during later transformations and provides a handle for final deprotection.

Copper-Catalyzed Ullmann-Type Amination

A critical mechanistic innovation in the BCX4430 synthesis involves the use of copper-catalyzed Ullmann-type amination to install the amino group on the heterocyclic moiety [9] [8]. This transformation represents a significant improvement over traditional methods, providing both efficiency and selectivity in C-N bond formation.

The mechanism proceeds through oxidative addition of the copper catalyst to the carbon-chlorine bond, forming a copper(III) intermediate [8]. Subsequent coordination and deprotonation of the para-methoxybenzylamine nucleophile creates a copper-amide complex. Reductive elimination then forms the desired C-N bond while regenerating the copper(I) catalyst. The reaction requires tert-butanol as solvent, tert-butoxide as base, and operates at 130°C for optimal conversion [8].

Glycosylation Mechanisms in Related Systems

While not directly applicable to the galidesivir C-nucleoside structure, understanding classical glycosylation mechanisms provides important context for nucleoside synthesis [10]. The Vorbrüggen glycosylation, widely used in nucleoside synthesis, proceeds through neighboring group participation when acyl-protected ribose derivatives are employed [10]. This mechanism ensures selective formation of β-nucleosides through anchimeric assistance from the C-2 acetate group.

The silyl-Hilbert-Johnson reaction represents another fundamental mechanism, involving Lewis acid activation of protected sugar acetates in the presence of silylated heterocycles [10]. The mechanism proceeds through oxacarbenium ion intermediates, with stereochemical control achieved through the anomeric effect and steric considerations.

Optimization of Diastereoselective Synthesis

Stereochemical Control in Nitrone Addition

The diastereoselective synthesis of galidesivir relies critically on controlling the stereochemical outcome of the lithiated 9-deazapurine addition to the cyclic nitrone [8]. The reaction achieves a diastereomeric ratio of 7:1 in favor of the desired stereoisomer, representing a significant improvement over non-selective approaches that would require extensive chromatographic separation.

The stereoselectivity arises from the conformational preferences of the tri-O-benzyl nitrone substrate and the approach trajectory of the organolithium nucleophile [8]. The cyclic nitrone adopts a preferred conformation that presents one face more accessibly to the incoming nucleophile, while steric interactions with the benzyl protecting groups direct the approach from the less hindered side.

Temperature control proves crucial for achieving optimal diastereoselectivity, with reactions conducted at -20°C providing the best balance between reaction rate and selectivity [8]. Higher temperatures lead to decreased selectivity due to increased conformational mobility, while lower temperatures result in incomplete conversion and potential competing side reactions.

Solvent Effects on Stereoselectivity

The choice of methyl tert-butyl ether as the reaction solvent significantly impacts both the diastereoselectivity and overall reaction efficiency [8]. This ethereal solvent provides optimal solvation for the organolithium species while maintaining the rigid conformation of the nitrone substrate necessary for high stereoselectivity.

Comparative studies with other ethereal solvents such as tetrahydrofuran and diethyl ether showed decreased diastereoselectivity, attributed to increased conformational flexibility of the nitrone substrate in these more coordinating solvents [8]. The use of hydrocarbon solvents led to poor solubility of the reactants and minimal conversion.

Optimization of Reaction Stoichiometry

The optimization of reagent stoichiometry plays a crucial role in maximizing both yield and stereoselectivity [8]. The use of 1.8 equivalents of the brominated 9-deazapurine derivative 16 and 2.16 equivalents of n-butyllithium ensures complete lithiation while minimizing side reactions such as nucleophile decomposition or competing metalation reactions.

The excess of organolithium reagent compensates for potential moisture sensitivity and ensures complete conversion of the nitrone starting material [8]. Lower stoichiometries result in incomplete conversion, while higher ratios lead to increased formation of dimeric by-products through self-condensation of the organolithium species.

Advanced Stereochemical Analysis

The stereochemical assignment of the major and minor diastereomers was confirmed through comprehensive nuclear magnetic resonance analysis and chemical correlation studies [8]. High-performance liquid chromatography analysis using a C18 column with methanol-water gradients enabled quantitative determination of the diastereomeric ratio and monitoring of reaction optimization.

The major isomer exhibits characteristic coupling patterns in the 1H NMR spectrum that are consistent with the desired stereochemistry, while correlation experiments confirm the relative configuration of the newly formed stereocenters [8]. Chemical correlation with known standards provides additional confirmation of the absolute stereochemistry.

Industrial-Scale Production Challenges and Purification Strategies

Scale-Up Considerations and Process Development

The transition from laboratory-scale synthesis to industrial production of galidesivir hydrochloride presents numerous technical and economic challenges that require careful optimization [11] [12]. The multi-step synthetic sequence, while chemically sound, must be adapted to accommodate the constraints of large-scale manufacturing including heat and mass transfer limitations, safety considerations, and economic viability.

Heat and Mass Transfer Optimization

Industrial-scale organolithium reactions present particular challenges due to the highly exothermic nature of metal-halogen exchange and subsequent nucleophilic addition [8]. The reaction temperature must be maintained at -20°C across large reactor volumes, requiring sophisticated cooling systems and careful control of addition rates to prevent thermal runaway.

The addition of n-butyllithium to the brominated precursor generates significant heat that must be efficiently removed to maintain reaction selectivity [8]. Industrial reactors employ specialized heat exchange systems with large surface areas and efficient mixing to ensure uniform temperature distribution throughout the reaction mass.

Mass transfer considerations become critical when scaling the heterogeneous zinc reduction step, which requires intimate contact between the metal surface and the organic substrates [8]. Industrial implementation utilizes high-efficiency mixing systems and optimized particle size distributions to maximize the rate of electron transfer while minimizing over-reduction side reactions.

Crystallization and Purification Strategies

The purification of galidesivir hydrochloride at industrial scale relies primarily on crystallization techniques due to their favorable economics and scalability [11] [13]. The final crystallization from water-ethanol mixtures provides both purification and isolation of the desired hydrochloride salt form [8].

Purification MethodAdvantagesDisadvantagesScale Suitability
CrystallizationInexpensive, easy to industrialize, high purityRequires optimization, solvent selection criticalIndustrial
Ion-Exchange ChromatographyHigh selectivity, removes charged impuritiesComplex regeneration, moderate throughputPilot/Industrial
Column ChromatographyHigh resolution, versatileHigh solvent consumption, low throughputLaboratory
Continuous CrystallizationSteady-state operation, consistent qualityComplex process control, high capital costIndustrial

The industrial crystallization process must address several key parameters including nucleation control, crystal growth rate, polymorphic form selection, and particle size distribution [14]. Seeded crystallization techniques ensure reproducible crystal morphology and size distribution, while controlled cooling profiles optimize both yield and purity.

Solvent Recovery and Environmental Considerations

Industrial production requires comprehensive solvent recovery systems to minimize environmental impact and reduce operating costs [11]. The large volumes of methyl tert-butyl ether used in the key coupling reaction must be efficiently recovered through distillation and recycling systems.

The use of toxic solvents such as dichloromethane in certain protection steps necessitates closed-loop processing with vapor recovery systems [8]. Modern industrial implementations increasingly favor green chemistry approaches that minimize or eliminate the use of hazardous solvents through process redesign and alternative reaction conditions.

Quality Control and Analytical Challenges

Industrial production of galidesivir hydrochloride requires sophisticated analytical methods to monitor reaction progress, intermediate purity, and final product quality [13]. The similarity in structure between the desired product and potential impurities demands high-resolution analytical techniques for accurate quantification.

Analytical ChallengeCurrent SolutionEmerging Technology
Low product concentrationMulti-step concentration, continuous processingMembrane separation, real-time monitoring
Complex impurity profilesAdvanced HPLC methods, MS detectionComprehensive 2D chromatography
Stereochemical purityChiral HPLC, optical rotationEnantioselective sensors
Real-time monitoringAt-line sampling, batch analysisProcess analytical technology (PAT)

High-performance liquid chromatography with ultraviolet and mass spectrometric detection enables separation and quantification of structurally similar impurities [13]. Method development focuses on optimizing mobile phase composition and gradient conditions to achieve baseline resolution of all relevant compounds.

Process Intensification and Continuous Manufacturing

Modern industrial implementation increasingly favors continuous manufacturing approaches that offer improved process control, reduced equipment footprint, and enhanced safety profiles [15]. Continuous processing enables precise control of residence times, temperature profiles, and mixing conditions that are difficult to achieve in batch operations.

Flow chemistry applications in nucleoside synthesis demonstrate significant advantages including improved heat transfer, precise stoichiometric control, and reduced formation of by-products [16]. Microreactor technology enables rapid optimization of reaction conditions and seamless scale-up from laboratory to industrial production.

The integration of multiple synthetic steps into continuous processing trains minimizes intermediate isolation and handling, reducing both cost and complexity [15]. Automated process control systems monitor critical parameters in real-time and implement feedback control to maintain optimal operating conditions.

Economic Optimization and Cost Analysis

The economic viability of industrial galidesivir production depends critically on optimizing the balance between raw material costs, processing efficiency, and capital equipment requirements [11]. The use of expensive protecting groups and chiral auxiliaries in traditional routes drives efforts toward more economical synthetic alternatives.

Alternative synthetic strategies that minimize the number of chromatographic purification steps offer significant cost advantages at industrial scale [8]. The development of crystallization-based purification methods reduces both operating costs and environmental impact compared to chromatographic approaches.

Process economic analysis demonstrates that the key cost drivers include raw material costs (particularly for specialized heterocyclic precursors), solvent consumption and recovery, and analytical testing requirements [11]. Optimization efforts focus on identifying more economical starting materials and developing efficient recycling systems for expensive reagents.

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

7

Exact Mass

301.0941671 g/mol

Monoisotopic Mass

301.0941671 g/mol

Heavy Atom Count

20

UNII

1EL1K52SH1

Dates

Last modified: 08-15-2023
1: Elfiky AA. Ribavirin, Remdesivir, Sofosbuvir, Galidesivir, and Tenofovir against SARS-CoV-2 RNA dependent RNA polymerase (RdRp): A molecular docking study [published online ahead of print, 2020 Mar 25]. Life Sci. 2020;253:117592. doi:10.1016/j.lfs.2020.117592
2: Eyer L, Nougairède A, Uhlířová M, et al. An E460D Substitution in the NS5 Protein of Tick-Borne Encephalitis Virus Confers Resistance to the Inhibitor Galidesivir (BCX4430) and Also Attenuates the Virus for Mice. J Virol. 2019;93(16):e00367-19. Published 2019 Jul 30. doi:10.1128/JVI.00367-19
3: Westover JB, Mathis A, Taylor R, et al. Galidesivir limits Rift Valley fever virus infection and disease in Syrian golden hamsters. Antiviral Res. 2018;156:38‐45. doi:10.1016/j.antiviral.2018.05.013

Explore Compound Types